molecular formula C18H15FN2O3 B7663510 5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylfuran-2-carboxamide

5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylfuran-2-carboxamide

Cat. No.: B7663510
M. Wt: 326.3 g/mol
InChI Key: LLKIGSUCFHOSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylfuran-2-carboxamide, also known as PAK4-IN-1, is a small molecule inhibitor that has shown promising results in various scientific research studies. This compound belongs to the class of furan carboxamides and has been identified as a potential therapeutic agent for the treatment of various diseases, including cancer.

Mechanism of Action

5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylfuran-2-carboxamide exerts its therapeutic effects by inhibiting the activity of PAK4, a protein kinase that regulates various cellular processes, including cell proliferation, survival, and migration. PAK4 is overexpressed in various types of cancer and is associated with poor prognosis and metastasis. By inhibiting PAK4, this compound can effectively block the growth and proliferation of cancer cells and prevent their spread to other parts of the body.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the improvement of cognitive function and memory, and the protection against ischemia-reperfusion injury in the heart. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells, which is a crucial mechanism for the elimination of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylfuran-2-carboxamide is its high potency and selectivity for PAK4, which makes it an ideal tool for studying the role of PAK4 in various cellular processes. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it challenging to use in some laboratory experiments.

Future Directions

There are several future directions for the use of 5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylfuran-2-carboxamide in scientific research. One potential direction is the development of this compound as a therapeutic agent for the treatment of various types of cancer, including breast cancer, pancreatic cancer, and lung cancer. Another potential direction is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, this compound may have potential applications in cardiovascular research, particularly in the prevention and treatment of ischemia-reperfusion injury in the heart.

Synthesis Methods

The synthesis of 5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylfuran-2-carboxamide involves the condensation of 2-methoxypyridine-3-carboxylic acid with 2-fluoroaniline followed by the reaction with furan-2-carboxylic acid chloride. The resulting compound is then treated with N-methylmorpholine to obtain this compound in high yield and purity.

Scientific Research Applications

5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylfuran-2-carboxamide has been extensively studied in various scientific research applications, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by targeting PAK4, a protein kinase that plays a crucial role in cancer cell survival and metastasis. In neuroscience, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease. In cardiovascular research, this compound has been shown to protect against ischemia-reperfusion injury in the heart.

Properties

IUPAC Name

5-(2-fluorophenyl)-N-(2-methoxypyridin-3-yl)-N-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O3/c1-21(14-8-5-11-20-17(14)23-2)18(22)16-10-9-15(24-16)12-6-3-4-7-13(12)19/h3-11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLKIGSUCFHOSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=C(N=CC=C1)OC)C(=O)C2=CC=C(O2)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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